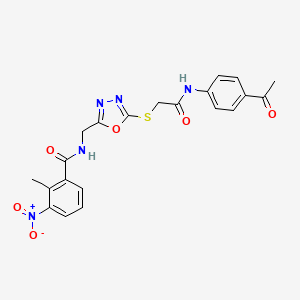

N-((5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide

Description

This compound features a 1,3,4-oxadiazole core substituted with:

- A thioether-linked acetylphenylamino group at position 3.

- A 2-methyl-3-nitrobenzamide moiety attached via a methylene bridge at position 2.

The nitro group at the benzamide moiety may influence electronic properties and redox activity .

Properties

IUPAC Name |

N-[[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O6S/c1-12-16(4-3-5-17(12)26(30)31)20(29)22-10-19-24-25-21(32-19)33-11-18(28)23-15-8-6-14(7-9-15)13(2)27/h3-9H,10-11H2,1-2H3,(H,22,29)(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVLWUZCDWCPNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The structure of the compound can be represented as follows:

This molecular formula indicates the presence of various functional groups that contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer, antimicrobial, and neuroprotective properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to N-((5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide have shown significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) indicates that the presence of electron-donating groups enhances cytotoxicity. In vitro studies have demonstrated IC50 values in the low micromolar range for related compounds against A549 lung adenocarcinoma cells .

Antimicrobial Activity

The compound has also exhibited antimicrobial properties. Thiadiazole and oxadiazole derivatives are known for their effectiveness against bacteria and fungi. Studies have reported that similar compounds possess activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species . The presence of specific substituents on the aromatic rings can significantly enhance this activity.

Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. Research indicates that oxadiazole derivatives can inhibit acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases like Alzheimer's. The dual inhibition of AChE and butyrylcholinesterase (BChE) has been observed in related compounds, suggesting potential therapeutic applications in neurodegenerative conditions .

Case Studies

Several case studies have been conducted to evaluate the biological activities of similar compounds:

- Cytotoxicity Against Cancer Cells : A study evaluated a series of oxadiazole derivatives for their cytotoxic effects on Jurkat T cells and A431 cells. The most active compounds showed IC50 values less than those of standard chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : In another study, a series of thiadiazole derivatives were tested against E. coli and S. aureus. The results indicated that modifications at specific positions significantly increased antibacterial activity .

- Neuroprotective Mechanisms : Research on neuroprotective effects demonstrated that certain oxadiazole derivatives could effectively inhibit AChE with IC50 values indicating strong potential for treating cognitive disorders .

Data Tables

| Activity Type | Tested Compound | IC50 Value | Target |

|---|---|---|---|

| Anticancer | Oxadiazole Derivative | < 1 µM | A549 Lung Adenocarcinoma |

| Antimicrobial | Thiadiazole Derivative | 0.5 µg/mL | E. coli |

| Neuroprotective | Oxadiazole Derivative | 0.052 µM | AChE |

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Functional Group Impact on Properties

- Heterocycle Core: 1,3,4-Oxadiazole (target compound) vs. Hybrid Thiadiazole-Oxadiazole Systems (): Dual heterocycles improve metabolic stability but may reduce solubility due to increased hydrophobicity .

- Substituent Effects: Nitro Group (target compound vs. However, the chloro substituent in may confer steric hindrance . Acetamide Linkers: Thioether-linked acetamides (target compound, ) show improved membrane permeability compared to non-thioether analogs (e.g., ) .

Research Findings from Structural Analogues

NMR and Electronic Environment Analysis

- highlights that substituents in regions analogous to the target compound’s acetylphenylamino group (e.g., positions 29–36 and 39–44) significantly alter chemical shifts (Δδ: 0.3–0.7 ppm), suggesting localized electronic perturbations. This implies that the nitro and acetyl groups in the target compound may dominate its binding interactions .

ADMET Considerations

- ’s comparative study of logP and solubility parameters indicates that compounds with nitro groups (e.g., target compound) may exhibit higher membrane permeability but lower aqueous solubility, necessitating formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.